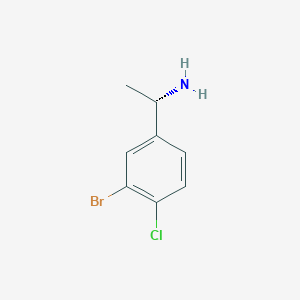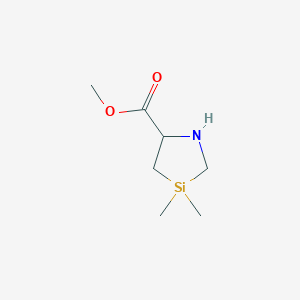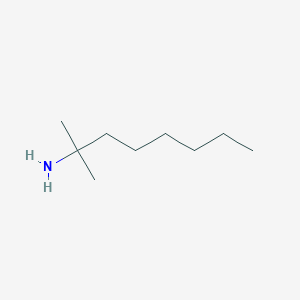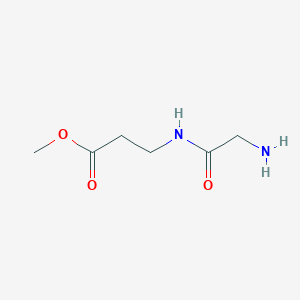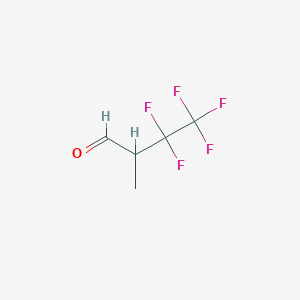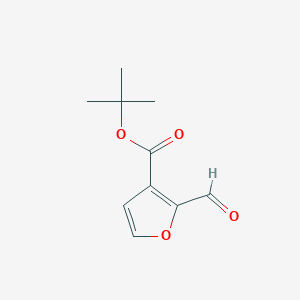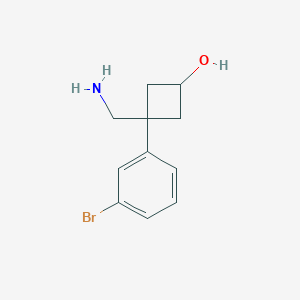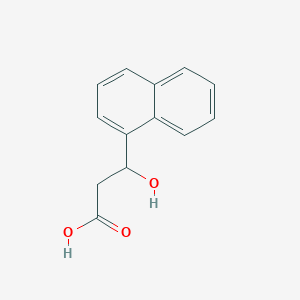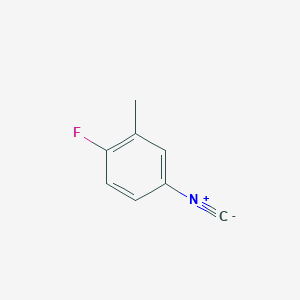
1-Fluoro-4-isocyano-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-isocyano-2-methylbenzene is an organic compound with the molecular formula C8H6FN. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isocyano group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Fluoro-4-isocyano-2-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative is treated with an electrophile to introduce the desired substituents. For example, starting with 1-fluoro-2-methylbenzene, the isocyano group can be introduced using a suitable isocyanation reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-4-isocyano-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The isocyano group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the isocyano group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the isocyano group to an amine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the isocyano group can lead to the formation of isocyanates or other oxidized derivatives.
Reduction Products: Reduction of the isocyano group typically results in the formation of amines.
Aplicaciones Científicas De Investigación
1-Fluoro-4-isocyano-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-fluoro-4-isocyano-2-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product . The isocyano group can also participate in coordination chemistry, forming stable complexes with metal ions and other ligands.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-methylbenzene: Similar in structure but lacks the isocyano group, resulting in different reactivity and applications.
1-Fluoro-4-isocyanobenzene: Similar but without the methyl group, affecting its chemical properties and uses.
Uniqueness
1-Fluoro-4-isocyano-2-methylbenzene is unique due to the presence of both the fluorine and isocyano groups on the benzene ring. This combination of substituents imparts distinct reactivity and makes the compound valuable in various synthetic and research applications.
Propiedades
Número CAS |
1258405-86-5 |
|---|---|
Fórmula molecular |
C8H6FN |
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
1-fluoro-4-isocyano-2-methylbenzene |
InChI |
InChI=1S/C8H6FN/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1H3 |
Clave InChI |
BGJLICCTTDUQTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+]#[C-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
